Benzonitrile is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by a phenyl group. It is a member of benzenes and a nitrile.
C6H5(CN)
C7H5N
Benzonitrile
CAS No.: 100-47-0
Cat. No.: VC21072923
Molecular Formula: C7H5N
C6H5(CN)
C7H5N
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100-47-0 |
---|---|
Molecular Formula | C7H5N C6H5(CN) C7H5N |
Molecular Weight | 103.12 g/mol |
IUPAC Name | benzonitrile |
Standard InChI | InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H |
Standard InChI Key | JFDZBHWFFUWGJE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C#N |
Canonical SMILES | C1=CC=C(C=C1)C#N |
Boiling Point | 375.3 °F at 760 mm Hg (NTP, 1992) 191.1 °C 190.7 °C at 760 mm Hg 190.7 °C |
Colorform | Liquid Colorless oil |
Flash Point | 161 °F (NTP, 1992) 70 °C (158 def F) (Closed cup) 75 °C c.c. |
Melting Point | 9 °F (NTP, 1992) -12.7 °C -12.82 °C -12.8 °C |
Introduction
Chemical Structure and Basic Properties
Benzonitrile consists of a benzene ring with a cyano (-CN) group attached directly to one of the carbon atoms in the ring. This simple but important structure gives it unique properties that make it valuable in both research and industrial settings .
Physical Properties
Benzonitrile appears as a clear, colorless to slightly yellow liquid at room temperature with a characteristic almond-like odor. The table below summarizes its key physical properties:
Property | Value |
---|---|
Molecular Formula | C₆H₅CN |
Molecular Weight | 103.12 g/mol |
Physical State | Liquid at room temperature |
Melting Point | -13°C |
Boiling Point | 191°C |
Density | 1.01 g/cm³ at 20°C |
Vapor Density | 3.6 (vs air) |
Vapor Pressure | 1 hPa at 20°C |
Refractive Index | 1.548 at 20°C |
Flash Point | 71°C (161°F) |
Explosive Limits | 1.4-7.2% (V) |
Odor | Almond-like, bitter |
Dielectric Constant | 26.0 (20°C) |
Production and Synthesis Methods
Several methods exist for the industrial and laboratory synthesis of benzonitrile, each with specific advantages depending on the application and scale required.
Industrial Production
The primary industrial production method is the ammoxidation of toluene, involving its reaction with ammonia and oxygen (or air) at high temperatures:
C₆H₅CH₃ + 3/2 O₂ + NH₃ → C₆H₅CN + 3 H₂O
This reaction occurs at temperatures between 400-450°C and represents an efficient method for large-scale production .
Laboratory Synthesis Methods
In laboratory settings, multiple synthesis routes are available:
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Dehydration of benzamide
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Dehydration of benzaldehyde oxime
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Rosenmund–von Braun reaction using cuprous cyanide or NaCN/DMSO with bromobenzene
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One-step synthesis from benzaldehyde and ionic liquid-type hydroxylammonium salt, which offers environmental advantages compared to traditional methods
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Preparation from benzoic acid with alkanesulphonamide and phosphorus pentachloride at temperatures between 150-190°C
Modern Synthesis Approaches
Recent research has developed innovative methods for benzonitrile synthesis:
One notable approach involves a three-step protocol for converting pyridines into benzonitriles, beginning with pyridine N-oxidation, followed by photochemical deconstruction in the presence of an amine. This produces a nitrile-containing butadiene, which then undergoes a formal Diels–Alder cycloaddition to construct the benzonitrile ring. This methodology enables direct, modular late-stage diversification of drug molecules .
Another modern method involves regioselective synthesis via amino-catalyzed [3+3] benzannulation reactions, which can produce functionalized benzonitriles with high selectivity .
Historical Context
Benzonitrile has a rich history in organic chemistry, dating back to the mid-19th century:
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First reported by Hermann Fehling in 1844
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Discovered as a product from the thermal dehydration of ammonium benzoate
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Fehling deduced its structure by analogy to the reaction of ammonium formate yielding hydrogen cyanide (formonitrile)
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The name "benzonitrile" coined by Fehling eventually gave the name to the entire class of nitrile compounds
This historical context positions benzonitrile as one of the foundational nitrile compounds in organic chemistry, with its discovery contributing significantly to understanding the chemistry of this important functional group.
Chemical Reactions and Transformations
Benzonitrile participates in a variety of chemical reactions that make it valuable as a synthetic intermediate.
Hydrolysis Reactions
The nitrile group can be hydrolyzed under acidic or basic conditions:
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In acidic conditions: Forms benzoic acid
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In basic conditions: Forms benzamide initially, which can be further hydrolyzed to benzoic acid and ammonia
Hydrogenation Reactions
Hydrogenation of benzonitrile can yield several products:
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Primary product: Benzylamine
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Secondary products: Dibenzylamine and tribenzylamine (due to transamination)
Research on selective hydrogenation has shown that:
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Silica-supported Ni catalysts (Ni/SiO₂) demonstrate higher selectivity toward benzylamine than Co/SiO₂ and Pd/SiO₂
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The highest benzylamine yield (92%) was obtained using methanol as a solvent
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Reaction temperature and solvent choice significantly influence selectivity profiles
Coordination Chemistry
Benzonitrile forms coordination complexes with transition metals that are:
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Soluble in organic solvents
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Conveniently labile (readily displaced by stronger ligands)
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Useful as synthetic intermediates
One notable example is PdCl₂(PhCN)₂, which serves as a valuable precursor in palladium-catalyzed reactions .
Applications and Uses
Benzonitrile finds applications across numerous fields due to its unique chemical properties.
Industrial Applications
In industrial settings, benzonitrile serves primarily as:
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A precursor to the resin benzoguanamine
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An intermediate in pharmaceutical synthesis
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A component in specialty polymers for coatings and adhesives
Research and Laboratory Uses
In research laboratories, benzonitrile functions as:
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A versatile solvent for organic reactions
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A precursor for numerous derivatives
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A reactant for producing N-substituted benzamides after hydrolysis
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A starting material for diphenylmethanimine via reaction with phenylmagnesium bromide
Specialized Applications
More specialized applications include:
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Electrochemical applications in batteries and supercapacitors
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Analytical chemistry applications in chromatography and spectroscopic techniques
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Precursor for pharmaceutical active ingredients
Astronomical Discovery and Significance
One of the most fascinating recent developments regarding benzonitrile was its detection in interstellar space.
Discovery in Interstellar Medium
In 2018, astronomers announced the detection of benzonitrile in the interstellar medium, specifically in the Taurus Molecular Cloud 1 (TMC-1), approximately 430 light-years from Earth. This discovery represented the first identification of a specific aromatic molecule in space using radio spectroscopy .
Detection Methodology
The detection employed innovative techniques:
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Researchers used a spectral-stacking procedure to identify benzonitrile's signature
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The team confirmed the identification by observing nine different rotational transitions of the molecule
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Laboratory experiments were conducted to accurately measure the different rotational transitions for comparison with astronomical observations
Scientific Significance
This discovery carries significant scientific implications:
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Benzonitrile serves as a "chemical breadcrumb" connecting simple carbon-based molecules to massive polycyclic aromatic hydrocarbons (PAHs)
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The finding provides insights into interstellar chemistry that infrared observations alone cannot provide
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It contributes to our understanding of the chemical complexity of the universe and potentially the origins of organic molecules in space
Recent Research Developments
Research into benzonitrile continues to evolve, with several noteworthy recent studies.
Electron Collision Studies
Research on low-energy electron collisions with benzonitrile-CCl₄ mixtures has revealed:
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Production of chlorine and cyanine anions can initiate nucleophilic substitution reactions
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These reactions can synthesize chlorobenzene and trichloroacetonitrile
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The findings may contribute to developing cold plasma techniques for sustainable chemistry processes
Sequential Dissociation Studies
Investigation of the sequential dissociation of ionized benzonitrile has:
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Identified new pathways for the production of CN- radicals
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Demonstrated that sequential fragmentation processes play a major role in determining the diversity of ions and neutrals from dissociative ionization
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Provided the first experimental evidence for neutral C₂H₂ production from ionized benzonitrile
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Contributed to understanding benzonitrile's role in interstellar chemistry
Bioisosteric Applications
Research has demonstrated benzonitrile's value in bioisosteric replacements in medicinal chemistry:
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Benzonitriles can effectively mimic the hydrogen-bond acceptor properties of pyridines
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They provide similar polarization to pyridines, making them useful alternatives in drug development
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Novel methods for converting pyridines to benzonitriles enable direct, modular late-stage diversification of drug molecules
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